molecular formula C18H23Cl3N6O2 B12805142 Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride CAS No. 53048-62-7

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride

Cat. No.: B12805142
CAS No.: 53048-62-7
M. Wt: 461.8 g/mol
InChI Key: MLBVVWMPXHPGKJ-UHFFFAOYSA-M
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Description

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps, including the formation of the azo linkage and the introduction of the hydrazinium group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride involves its interaction with molecular targets and pathways. The hydrazinium group can form reactive intermediates, which may interact with cellular components, leading to various biological effects. The azo group can also participate in electron transfer reactions, influencing the compound’s reactivity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, hydroxide
  • Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, sulfate

Uniqueness

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and overall properties compared to similar compounds with different counterions.

Properties

CAS No.

53048-62-7

Molecular Formula

C18H23Cl3N6O2

Molecular Weight

461.8 g/mol

IUPAC Name

amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C18H23Cl2N6O2.ClH/c1-4-24(9-10-26(2,3)21)14-7-5-13(6-8-14)22-23-18-16(19)11-15(25(27)28)12-17(18)20;/h5-8,11-12H,4,9-10,21H2,1-3H3;1H/q+1;/p-1

InChI Key

MLBVVWMPXHPGKJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

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